![molecular formula C22H27FN4O2 B126786 Sunitinib-d4 CAS No. 1126721-79-6](/img/structure/B126786.png)
Sunitinib-d4
Overview
Description
Sunitinib, sold under the brand name Sutent, is an anti-cancer medication . It is a small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor that was approved by the FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST) in January 2006 .
Synthesis Analysis
An economical and convenient synthesis of sunitinib and its malate salt was explored by designing a standard experimental protocol on a laboratory scale using commercially available materials including acetyl ethyl acetate, 4-fluoroaniline, and N1, N1-diethylethane-1,2-diamine . The synthesis process of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid as the important intermediate was significantly improved by using solvent-free decarboxylation instead of the traditional process in a high-boiling-point solvent .
Molecular Structure Analysis
The molecular formula of Sunitinib-d4 is C22H23D4FN4O2 . Its average mass is 402.498 Da and its monoisotopic mass is 402.236908 Da .
Chemical Reactions Analysis
Sunitinib inhibits multiple tyrosine kinase receptors that are involved in the progression of many tumors . It specifically blocks these receptors, leading to antiangiogenic consequences .
Scientific Research Applications
Advanced Renal Cell Carcinoma (RCC)
Sunitinib-d4 is primarily used in the treatment of advanced RCC. It functions as a tyrosine kinase inhibitor, targeting Vascular Endothelial Growth Factor Receptors (VEGFR 1 and 2), Platelet-Derived Growth Factor Receptors (PDGFR-alpha and PDGFR-beta), and stem cell factor receptor (KIT). A study utilized mass spectrometry-based (phospho)proteomics to identify predictive biomarkers for treatment outcomes of sunitinib in RCC patients, suggesting its potential for personalized medicine .
Drug Development and Risk Assessment
The development of Sunitinib-d4 has involved assessing patient burden and treatment benefit. Research has quantified the risk using drug-related adverse events and benefit by objective response rate. This systematic approach helps in understanding the overall impact of the drug during its development phase, providing insights into the risk/benefit balance of clinical trials .
Metastatic Phaeochromocytomas and Paragangliomas
Sunitinib-d4 has been evaluated for its safety and efficacy in patients with metastatic phaeochromocytomas and paragangliomas. Preclinical and clinical evidence suggested beneficial effects, indicating its application in treating these rare neuroendocrine tumors .
Biomarker Identification
The compound’s role in identifying biomarkers is significant. By analyzing tumor tissues of RCC patients, researchers have been able to identify a phosphosite signature associated with sunitinib resistance and sensitivity. This could lead to the development of assays for upfront identification of patients who are intrinsically resistant to sunitinib .
Treatment Optimization
Sunitinib-d4’s application extends to optimizing treatment strategies. With the expansion of therapeutic options, it becomes crucial to select the most effective treatment for individual patients. Studies have shown that combining tyrosine kinase inhibitors like sunitinib with immune checkpoint inhibitors can improve overall survival rates .
Safety And Hazards
properties
IUPAC Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl]-1H-pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i9D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHZLLDWRZWRT-IMVYMHHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N(CC)CC)NC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sunitinib-d4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.